Potassium 2-iodobenzenesulfonate

Description

Significance of Aromatic Sulfonic Acids in Chemical Research

Aromatic sulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic ring. numberanalytics.com Their general structure is Ar-SO3H, where "Ar" represents an aromatic group. numberanalytics.com This functional group imparts unique properties, making them highly significant in various areas of chemical research and industry. numberanalytics.commarketresearchintellect.com

One of the primary roles of aromatic sulfonic acids is as intermediates in organic synthesis. numberanalytics.comnumberanalytics.com They serve as precursors for a wide range of compounds, including pharmaceuticals, dyes, and detergents. numberanalytics.combritannica.com For instance, the synthesis of sulfonamide antibiotics, a critical class of drugs for treating bacterial infections, originates from aromatic sulfonic acids. marketresearchintellect.com In the dye industry, the sulfonic acid group enhances the water solubility of complex organic molecules, a crucial property for their application in textiles. marketresearchintellect.combritannica.com

Furthermore, aromatic sulfonic acids are widely employed as strong acid catalysts in various organic transformations. marketresearchintellect.combritannica.com Their high acidity and stability make them effective catalysts for reactions such as esterification and alkylation. capitalresin.com The use of these acids as catalysts is often considered a greener alternative to other strong acids due to their lower corrosiveness and ease of handling in some cases.

The introduction of a sulfonic acid group into an aromatic ring, a process known as sulfonation, is a fundamental reaction in organic chemistry. numberanalytics.com This reaction is a key step in the industrial production of many important chemicals. numberanalytics.com The reactivity of the aromatic ring and the position of other substituents significantly influence the conditions and outcomes of sulfonation reactions. numberanalytics.com

Overview of Hypervalent Iodine Reagents in Organic Synthesis

Hypervalent iodine reagents are compounds in which an iodine atom possesses a formal oxidation state higher than the usual -1. numberanalytics.com Specifically, iodine(III) and iodine(V) compounds have emerged as powerful and versatile reagents in modern organic synthesis. arkat-usa.orgacsgcipr.org Their popularity stems from their mild reaction conditions, high selectivity, and environmentally benign nature compared to many heavy metal-based oxidants. numberanalytics.comarkat-usa.org

These reagents are utilized in a broad spectrum of oxidative transformations. arkat-usa.org A common application is the oxidation of alcohols to aldehydes and ketones, a fundamental conversion in organic chemistry. numberanalytics.comacsgcipr.org Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are frequently used for this purpose due to their high efficiency and selectivity. acsgcipr.org

Beyond simple oxidations, hypervalent iodine reagents facilitate a variety of other important reactions. These include oxidative coupling reactions, halogenations, aminations, and the synthesis of heterocyclic compounds. acs.org For example, they can be used in cross-coupling reactions to form biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. numberanalytics.com The reactivity of hypervalent iodine compounds is often attributed to the concept of the hypervalent bond, a three-center-four-electron bond that is highly polarized, longer, and weaker than a typical covalent bond. acs.org

The development of catalytic systems using hypervalent iodine species is an active area of research. This involves the in situ generation of the active hypervalent iodine reagent from an iodide precursor, which can then be reoxidized in a catalytic cycle. This approach enhances the sustainability of synthetic processes by reducing the amount of iodine-containing waste.

Contextualization of Potassium 2-iodobenzenesulfonate within these Chemical Classes

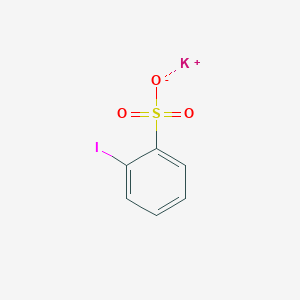

This compound (C₆H₄IKO₃S) is a chemical compound that uniquely bridges the fields of arylsulfonates and hypervalent iodine chemistry. nih.gov As its name suggests, it is the potassium salt of 2-iodobenzenesulfonic acid, placing it firmly within the class of aromatic sulfonate compounds. The presence of the sulfonate group confers water solubility, a property that can be advantageous in certain reaction conditions. nih.gov

Crucially, the iodine atom attached to the benzene (B151609) ring allows this compound to serve as a precursor or catalyst in the generation of hypervalent iodine(III) species. sigmaaldrich.com This positions it as a key starting material for a variety of oxidative transformations. The oxidation of the iodide in this compound can lead to the formation of a reactive iodine(III) center, which can then participate in the types of reactions characteristic of hypervalent iodine reagents.

For example, its derivative, Potassium 2-iodo-5-methylbenzenesulfonate, is used as a catalyst for the greener oxidation of alcohols using Oxone® as the terminal oxidant, offering an alternative to stoichiometric hypervalent iodine oxidants. sigmaaldrich.com This catalytic application highlights the dual nature of the compound: the sulfonate group can influence its solubility and catalytic activity, while the iodo group is the site of oxidative transformation.

The crystal structure of this compound monohydrate has been determined, revealing a two-dimensional sheet-like structure in the solid state. nih.gov In this structure, the potassium cation is coordinated to oxygen atoms from the sulfonate groups and water molecules. nih.gov This detailed structural information is valuable for understanding its physical properties and reactivity.

In essence, this compound is a bifunctional molecule. It possesses the characteristic features of an arylsulfonate while also holding the potential to be a key player in hypervalent iodine-mediated synthesis. This dual identity makes it a compound of significant interest for the development of novel and more sustainable synthetic methodologies.

Compound Data

| Property | Value |

| Chemical Formula | C₆H₄IKO₃S |

| Molecular Weight | 322.16 g/mol |

| Appearance | White to off-white powder |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-iodobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHHMIUXMRYDRQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IKO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Potassium 2 Iodobenzenesulfonate

Synthesis via Sulfonation of Iodobenzene (B50100) Derivatives

A direct approach to obtaining 2-iodobenzenesulfonic acid, the precursor to the potassium salt, involves the sulfonation of iodobenzene. This method, however, can lead to the formation of mixtures of isomers, which can be challenging to separate.

Alternatively, the free 2-iodobenzenesulfonic acid can be prepared from its sodium salt through ion exchange. beilstein-journals.org For instance, sodium 2-iodobenzenesulfonate can be treated with a strong acid cation exchange resin, such as Amberlyst 15 (H+ form), to yield the free acid. beilstein-journals.org This acid can then be neutralized with a potassium base, like potassium hydroxide (B78521) or potassium carbonate, to produce the desired potassium 2-iodobenzenesulfonate.

Preparation from Benzenesulfonyl Chloride Precursors

Another synthetic strategy involves the use of benzenesulfonyl chloride precursors. For example, 2-iodobenzenesulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid, which is then neutralized with a potassium base. The synthesis of the sulfonyl chloride precursor itself can be achieved through various methods, such as the reaction of the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Routes from Aminobenzenesulfonic Acid via Sandmeyer Reaction

A widely utilized and effective method for introducing an iodine substituent onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) salt or, in the case of iodination, simply with a source of iodide ions like potassium iodide. wikipedia.orgnrochemistry.comorganic-chemistry.org

In the context of synthesizing this compound, the starting material is typically 2-aminobenzenesulfonic acid (orthanilic acid). prepchem.comgoogle.com The synthesis proceeds in two main steps:

Diazotization: 2-aminobenzenesulfonic acid is treated with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. google.comchegg.comyoutube.com

Iodination: The resulting diazonium salt is then reacted with a solution of potassium iodide. nrochemistry.comgoogle.comyoutube.comorgsyn.org The diazonium group is an excellent leaving group (as dinitrogen gas), allowing for the substitution with the iodide ion to form 2-iodobenzenesulfonic acid. wikipedia.org Subsequent neutralization with a potassium base yields this compound.

This method is advantageous as it often provides good yields and high regioselectivity, as the position of the iodo and sulfonate groups is predetermined by the starting aminobenzenesulfonic acid. google.com

| Reactant 1 | Reactant 2 | Reagent | Product |

| 2-Aminobenzenesulfonic acid | Sodium Nitrite / HCl | Potassium Iodide | This compound |

Formation of Hydrated Forms and Their Isolation

This compound can exist in both anhydrous and hydrated forms. A common hydrate (B1144303) is the monohydrate, K+·C6H4IO3S−·H2O. nih.goviucr.org The formation of this hydrate is often observed when the compound is crystallized from aqueous solutions.

The isolation of these hydrated forms typically involves crystallization from the reaction mixture. For instance, after the Sandmeyer reaction and neutralization, the aqueous solution can be concentrated and cooled to induce crystallization. The resulting crystals, which are often the monohydrate, can then be collected by filtration. nih.goviucr.org The presence of the water molecule of crystallization is confirmed through analytical techniques such as X-ray crystallography, which reveals the coordination of the water molecule with the potassium cation and its hydrogen bonding to the sulfonate oxygen atoms. nih.goviucr.org

Purification Strategies for Enhanced Purity

To obtain high-purity this compound, various purification techniques can be employed. The choice of method depends on the nature of the impurities present.

Recrystallization Techniques

Recrystallization is a powerful method for purifying solid compounds. youtube.com The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For this compound, which has good water solubility, water is a common solvent for recrystallization. chemimpex.com

The process typically involves dissolving the crude product in a minimum amount of hot solvent to create a saturated solution. youtube.comyoutube.com Any insoluble impurities can be removed by hot filtration. youtube.com The hot, saturated solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to the formation of crystals. youtube.comyoutube.com The impurities, being present in lower concentrations, tend to remain in the solution (mother liquor). The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. youtube.com This process can be repeated to achieve higher purity. youtube.com

Filtration Methodologies for Impurity Removal

Filtration is a fundamental technique used at various stages of synthesis and purification to separate solid impurities from a liquid. nsf.gov In the preparation of this compound, filtration is crucial for:

Removing insoluble starting materials or byproducts: After the initial reaction, there may be unreacted solids or insoluble side products that need to be removed.

Isolating the crystalline product: Following crystallization or recrystallization, filtration is used to separate the purified crystals from the mother liquor. google.com

Clarifying solutions: Filtration through a fine filter medium can remove fine particulate matter, ensuring a clear solution for subsequent steps or for obtaining high-quality crystals.

Different types of filtration can be employed, including gravity filtration and vacuum (or suction) filtration. Vacuum filtration is generally faster and more efficient for collecting crystalline products. The choice of filter paper or membrane porosity is important to ensure effective removal of the targeted impurities without loss of the desired product. nsf.gov

Structural Elucidation and Crystallographic Analysis of Potassium 2 Iodobenzenesulfonate

Investigation of Intermolecular Interactions

Analysis of Two-Dimensional Sheet-Like Supramolecular Assemblies

The crystal structure of potassium 2-iodobenzenesulfonate monohydrate is characterized by the formation of two-dimensional, sheet-like supramolecular structures. nih.goviucr.org These sheets are primarily constructed through the coordination of the potassium cations with the oxygen atoms of the sulfonate groups and the water molecules of crystallization. nih.gov The potassium cation is situated at distances ranging from 2.693 (3) to 2.933 (3) Å from these oxygen atoms, including those from symmetrically related molecules. nih.goviucr.org This coordination network extends within the bc plane of the crystal lattice, creating a robust lamellar arrangement. nih.goviucr.org

The iodobenzene (B50100) portions of the anions protrude above and below these sheets, creating a corrugated landscape. nih.goviucr.org The water molecules play a crucial role in stabilizing this two-dimensional assembly by forming hydrogen bonds with the sulfonate oxygen atoms. nih.goviucr.org Specifically, one normal hydrogen bond interaction occurs with one sulfonate oxygen (O1), and a longer interaction is observed with another (O3). nih.gov These hydrogen-bonding interactions are integral to the cohesion of the sheet-like structure. nih.goviucr.org

These two-dimensional supramolecular sheets are then stacked parallel to one another along the a-axis direction, completing the three-dimensional crystal lattice. nih.goviucr.org

Examination of Iodobenzene Ring Arrangement and Interdigitation in Crystal Packing

A noteworthy feature of the crystal packing is the specific arrangement and interaction of the iodobenzene rings. Symmetry-related iodobenzene rings are oriented perpendicular to each other. nih.goviucr.org This orthogonal arrangement facilitates a close approach, with the iodine atom of one ring positioned approximately 4.1 Å from the centroid of the neighboring benzene (B151609) ring. nih.goviucr.org

Refinement Procedures and Crystallographic Data Validation

The crystal structure of this compound monohydrate was determined and refined using single-crystal X-ray diffraction data collected on a Bruker Kappa APEXII CCD area-detector diffractometer. nih.gov The final refinement was performed on F² for all reflections.

The water hydrogen atoms were initially located from a difference Fourier map and their positions were refined with distance restraints. nih.gov In the final stages of refinement, these hydrogen atoms were held in fixed positions. nih.gov The carbon-bound hydrogen atoms were placed in calculated positions and treated as riding atoms. nih.gov

The quality of the crystallographic model was validated by several key indicators. The final R-factor, R[F² > 2σ(F²)], was 0.040, and the weighted R-factor, wR(F²), was 0.113, indicating a good agreement between the observed and calculated structure factors. nih.gov The goodness-of-fit (S) value was 1.00, further supporting the validity of the refined model. nih.gov The refinement involved 2804 independent reflections, 118 parameters, and 3 restraints. nih.gov The residual electron density map showed a maximum peak (Δρmax) of 1.43 e Å⁻³ located approximately 0.84 Å from the iodine atom, and a minimum peak (Δρmin) of -0.68 e Å⁻³. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound Monohydrate

| Parameter | Value |

|---|---|

| Empirical formula | K⁺·C₆H₄IO₃S⁻·H₂O |

| Formula weight | 340.17 |

| Temperature (K) | 296 (2) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.8993 (4) |

| b (Å) | 9.0678 (3) |

| c (Å) | 8.1654 (2) |

| β (°) | 92.260 (2) |

| Volume (ų) | 1028.33 (5) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 2.197 |

| Absorption coefficient (mm⁻¹) | 3.70 |

| F(000) | 648 |

| Crystal size (mm) | 0.12 × 0.10 × 0.08 |

| Reflections collected | 12144 |

| Independent reflections | 2804 |

| Rint | 0.039 |

| Reflections with I > 2σ(I) | 1961 |

| Data / restraints / parameters | 2804 / 3 / 118 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.114 |

| R indices (all data) | R₁ = 0.040, wR₂ = 0.113 |

| Largest diff. peak and hole (e Å⁻³) | 1.43 and -0.68 |

Role as a Precursor to Hypervalent Iodine(V) Reagents

The sulfonate group in this compound enhances the electrophilicity and reactivity of the iodine center upon oxidation, making it a valuable starting material for powerful oxidizing agents.

Generation of 2-Iodoxybenzenesulfonic Acid (IBS)

The most significant application of this compound is its role as a precursor to 2-iodoxybenzenesulfonic acid (IBS). IBS is an exceptionally active hypervalent iodine(V) catalyst for a wide range of oxidation reactions. organic-chemistry.org The direct oxidation of the corresponding sodium salt, sodium 2-iodobenzenesulfonate, in water with common oxidants like Oxone, yields IBS. nih.govresearchgate.net This in situ generation is highly efficient and circumvents the isolation of the highly water-soluble IBS, which can be challenging to separate from inorganic impurities. nih.gov The resulting IBS is significantly more active than its carboxylate analog, 2-iodoxybenzoic acid (IBX), for catalytic oxidations. organic-chemistry.org

The enhanced reactivity of IBS is attributed to the electronic properties of the sulfonate group. Theoretical calculations suggest that the ionic character of the hypervalent iodine-sulfonate (I-OSO₂⁻) bond in the active species lowers the energy barrier for key steps in the oxidation process, thereby accelerating the reaction rate. organic-chemistry.org

Pathways to Other Hypervalent Iodine Species

While the primary transformation leads to the iodine(V) species IBS, reaction conditions can be tuned to generate other hypervalent iodine compounds. Under acidic conditions, the oxidation of the free 2-iodobenzenesulfonic acid can lead to the formation of the corresponding iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid. nih.govresearchgate.net This demonstrates that the starting material can be a gateway to both iodine(III) and iodine(V) reagents depending on the chosen reaction pathway.

Oxidation Reactions

The conversion of the iodine atom in this compound from the +1 oxidation state to the +5 state is the key to its utility. This transformation is typically achieved using strong oxidizing agents.

Conversion to Iodine(V) Products using Oxone (Potassium Peroxymonosulfate)

Oxone, a stable and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄), is the most common and effective oxidant for converting 2-iodobenzenesulfonate salts to IBS. nih.govmdpi.comwikipedia.org The reaction is typically performed in water at neutral pH. nih.govresearchgate.net The active component, potassium peroxymonosulfate (B1194676) (KHSO₅), efficiently oxidizes the iodine center to the pentavalent state. organic-chemistry.org

The use of Oxone is advantageous due to its stability, ease of handling, and the fact that the byproducts are simple inorganic sulfates, which are generally environmentally benign. orientjchem.org Research has shown this method to be a selective preparation for IBS, making it a preferred route for generating this powerful oxidant for use in further synthetic applications, such as the selective oxidation of alcohols. organic-chemistry.orgnih.gov

Table 1: Oxidation of Sodium 2-iodobenzenesulfonate with Oxone

| Starting Material | Oxidant | Solvent | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Sodium 2-iodobenzenesulfonate | Oxone | Water | 2-Iodoxybenzenesulfonic acid (IBS) | Selective and efficient formation of the Iodine(V) product in neutral aqueous solution. | nih.gov, researchgate.net |

This interactive table summarizes the key findings for the oxidation using Oxone.

Oxidation with Sodium Periodate (B1199274)

Sodium periodate (NaIO₄) is another effective oxidant for the preparation of IBS from 2-iodobenzenesulfonate salts. nih.govresearchgate.net Similar to Oxone, sodium periodate is a powerful oxidizing agent capable of converting the iodine atom to the +5 oxidation state. masterorganicchemistry.comchempedia.info The reaction is also conducted in an aqueous medium. nih.gov

While effective, the oxidation of sodium 2-iodobenzenesulfonate with periodic acid (the parent acid of periodates) can result in a mixture containing the iodine(III) species, 2-iodosylbenzenesulfonic acid, alongside the desired iodine(V) product. nih.gov This highlights the sensitivity of the final product to the specific reagent and conditions used.

Table 2: Oxidation of Sodium 2-iodobenzenesulfonate with Periodate

| Starting Material | Oxidant | Solvent | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Sodium 2-iodobenzenesulfonate | Sodium Periodate | Water | 2-Iodoxybenzenesulfonic acid (IBS) | Provides a selective pathway to the Iodine(V) product. | nih.gov, researchgate.net |

This interactive table compares the outcomes of using different periodate-based oxidants.

Influence of Reaction Conditions (e.g., pH, Solvents) on Oxidation State Formation

The final oxidation state of the iodine species derived from 2-iodobenzenesulfonate is highly dependent on the reaction conditions, particularly pH and the choice of solvent.

pH: The pH of the reaction medium is a critical factor. Research has clearly demonstrated that the oxidation of the free 2-iodobenzenesulfonic acid under acidic conditions preferentially yields the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid. nih.govresearchgate.net In contrast, performing the oxidation of the salt form (sodium or this compound) in a neutral aqueous solution leads selectively to the iodine(V) product, IBS. nih.govresearchgate.net This pH-dependent pathway allows for the selective synthesis of either the I(III) or I(V) reagent from the same precursor.

Solvents: While the initial preparation of IBS is typically conducted in water, its subsequent use as a catalyst in oxidation reactions is often performed in organic solvents. organic-chemistry.orgnih.gov The catalytic oxidation of alcohols using IBS generated in situ from its precursor proceeds cleanly and rapidly in solvents such as nitromethane (B149229), acetonitrile (B52724), or ethyl acetate. organic-chemistry.org The limited solubility of the oxidant Oxone in these organic solvents is a key aspect of these catalytic systems, which are often run under non-aqueous conditions to achieve high efficiency and selectivity. organic-chemistry.org

Reduction Reactions

The iodine center in this compound, and more specifically its oxidized iodine(V) counterpart, 2-iodoxybenzenesulfonic acid (IBS), is susceptible to reduction, leading to the formation of iodine(III) species. These reduction processes are pivotal in the application of these reagents as oxidants in various chemical transformations.

Formation of Iodine(III) Heterocycles (e.g., 2-Iodosylbenzenesulfonic Acid) under Acidic Conditions

Under acidic conditions, the oxidation of 2-iodobenzenesulfonic acid can lead to the formation of the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid. nih.govbeilstein-journals.org Research has demonstrated that the direct oxidation of free 2-iodobenzenesulfonic acid with an oxidizing agent like periodic acid (H₅IO₆) at elevated temperatures (e.g., 60 °C) selectively yields 2-iodosylbenzenesulfonic acid. nih.gov This product, an organoiodine(III) compound, precipitates from the reaction mixture upon cooling and can be isolated in high yield. nih.gov

This selective formation of the iodine(III) heterocycle under acidic conditions is in contrast to the oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution, which typically yields the corresponding iodine(V) product, 2-iodoxybenzenesulfonic acid (IBS). nih.govbeilstein-journals.org The formation of the cyclic 2-iodosylbenzenesulfonic acid is a key reduction product in the catalytic cycle of oxidations where IBS is used as the primary oxidant. mdpi.com

Table 1: Formation of 2-Iodosylbenzenesulfonic Acid

| Starting Material | Oxidant | Reaction Conditions | Product | Yield |

| 2-Iodobenzenesulfonic acid | Periodic acid (H₅IO₆) | 60 °C | 2-Iodosylbenzenesulfonic acid | 87% nih.gov |

Sensitivity and Reactivity Towards Polar Organic Solvents

The reactivity of aryl halides, including this compound, can be influenced by the solvent environment. Generally, nucleophilic substitution reactions involving aryl halides are less facile compared to alkyl halides due to the sp² hybridization of the carbon atom bonded to the halogen and resonance effects within the benzene ring. byjus.comncert.nic.in However, the presence of polar solvents can play a significant role in reactions where ionic intermediates or transition states are involved.

In the context of hypervalent iodine chemistry, polar protic solvents (like water, alcohols) and polar aprotic solvents (like acetonitrile, nitromethane) are commonly employed. baranlab.orgnih.gov For instance, the catalytic oxidation of alcohols using 2-iodoxybenzenesulfonic acid (derived from this compound) proceeds efficiently in non-aqueous polar solvents like nitromethane and acetonitrile. nih.gov While direct studies on the decomposition or specific sensitivity of this compound in various polar organic solvents are not extensively documented in the provided literature, its utility in these solvents suggests a degree of stability under specific reaction conditions. The solubility and the ability of the solvent to stabilize charged intermediates are crucial factors. For example, the high solubility of 2-iodoxybenzenesulfonic acid in water makes its separation from inorganic impurities challenging. nih.gov

Mechanistic Investigations of Transformations

Understanding the mechanisms through which this compound and its derivatives react is crucial for optimizing their application and designing new synthetic methodologies.

Elucidation of Electrophilicity in Iodine(V) Species

Hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX) and by extension, 2-iodoxybenzenesulfonic acid (IBS), are potent oxidants, a property attributed to the electrophilic nature of the iodine(V) center. mdpi.comprinceton.edunih.gov These reagents are known for their ability to oxidize a wide range of organic substrates. mdpi.comnih.govresearchgate.net

The reaction mechanism for the oxidation of alcohols, for example, is believed to proceed via the in situ formation of the active iodine(V) species. mdpi.com This electrophilic iodine center is attacked by the nucleophilic alcohol, leading to an intermediate that subsequently undergoes reductive elimination to yield the oxidized product and the reduced iodine(III) species. mdpi.com The electrophilicity of the iodine atom makes it susceptible to nucleophilic attack, which is a key step in many of its oxidative transformations. princeton.eduthieme-connect.com The unique reactivity of hypervalent iodine compounds is often compared to that of transition metal species, involving processes like oxidative addition and reductive elimination. acs.org

Role of Sulfonic Acid Moiety in Transition State Stabilization

The presence of the sulfonic acid group at the ortho position to the iodine atom in 2-iodobenzenesulfonate is not merely a passive substituent. Theoretical calculations have suggested that the sulfonic acid moiety plays a crucial role in the reactivity of the corresponding iodine(V) species, IBS. nih.gov

In the oxidation of alcohols catalyzed by IBS, it is proposed that the relatively ionic character of the intramolecular hypervalent iodine-OSO₂ bond can lower the energy barrier for the twisting of the alkoxyperiodinane intermediate. nih.gov This stabilization of the transition state can lead to a significant enhancement of the catalytic activity compared to other substituted 2-iodoxybenzoic acids. nih.gov Furthermore, the sulfonic acid group can influence the solubility and coordination properties of the molecule, which can also impact its reactivity and catalytic efficiency. acs.orgrsc.org The ability of sulfonic acid groups to participate in strong interactions can be a key design element in catalysis. nih.gov

Table 2: Comparison of Catalytic Activity in Alcohol Oxidation

| Catalyst | Relative Activity | Proposed Reason for Activity |

| 2-Iodoxybenzoic acid (IBX) | Baseline | Standard hypervalent iodine(V) oxidant |

| 2-Iodoxybenzenesulfonic acid (IBS) | Much more active than IBX | Lowering of twisting barrier in the alkoxyperiodinane intermediate due to the ionic I-OSO₂ bond nih.gov |

Reactivity and Reaction Mechanisms of Potassium 2 Iodobenzenesulfonate

Studies on Hydrogen Transfer Mechanisms via Isotopic Labeling

The study of reaction mechanisms provides crucial insights into the reactivity of chemical compounds. For potassium 2-iodobenzenesulfonate, understanding its participation in hydrogen transfer reactions is essential for predicting its behavior in various chemical environments. Isotopic labeling, particularly the substitution of hydrogen (H) with its heavier isotope deuterium (B1214612) (D), is a powerful technique for elucidating the mechanisms of such reactions. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the compound containing the lighter isotope to the rate of the one with the heavier isotope (kH/kD). The magnitude of the KIE can provide strong evidence for the involvement of a specific C-H bond in the rate-determining step of a reaction.

In the context of this compound, a hypothetical hydrogen transfer reaction could involve the abstraction of a hydrogen atom from a specific position on the benzene (B151609) ring or from an associated molecule. By synthesizing a deuterated analogue of this compound and comparing its reaction rate to the non-deuterated form, the mechanism of hydrogen transfer can be probed.

Detailed research into the hydrogen transfer mechanisms involving this compound can be systematically conducted using isotopic labeling. The primary focus of such studies is the determination of the kinetic isotope effect to discern whether the cleavage of a carbon-hydrogen bond is a critical part of the reaction's slowest step.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is expected because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, making the C-D bond stronger and harder to break.

Conversely, a secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the isotope between the reactant and the transition state.

Consider a hypothetical reaction where this compound undergoes a reaction involving hydrogen transfer. To investigate the mechanism, a deuterated version of the compound would be prepared, and the rates of reaction for both the normal and deuterated compounds would be measured under identical conditions.

The following interactive data table presents hypothetical research findings from a study on a hydrogen transfer reaction of this compound. In this scenario, the reaction involves a reagent that facilitates the removal of a hydrogen atom from the benzene ring. The table showcases the kind of data that would be collected and the subsequent KIE calculations.

| Reactant | Initial Concentration (M) | Rate Constant (k, s-1) | Kinetic Isotope Effect (kH/kD) | Interpretation |

|---|---|---|---|---|

| This compound | 0.1 | 3.6 x 10-4 | 6.2 | A significant primary KIE suggests that the C-H bond is broken in the rate-determining step of the reaction. |

| This compound-d4 | 0.1 | 5.8 x 10-5 | ||

| This compound | 0.2 | 7.2 x 10-4 | 6.2 | The consistency of the KIE at different concentrations supports the proposed mechanism. |

| This compound-d4 | 0.2 | 1.16 x 10-4 |

Further detailed studies could involve site-specific isotopic labeling, where only one specific hydrogen atom on the benzene ring is replaced with deuterium. This would allow for the determination of which C-H bond is involved in the hydrogen transfer, providing a more refined understanding of the reactivity of this compound.

Catalytic Applications in Organic Transformations

Function as a Pre-catalyst for In-Situ Generated 2-Iodoxybenzenesulfonic Acid (IBS)

Potassium 2-iodobenzenesulfonate serves as a stable and easily handled pre-catalyst for the generation of the hypervalent iodine(V) reagent, 2-iodoxybenzenesulfonic acid (IBS). organic-chemistry.orgacsgcipr.org The in-situ generation of IBS is typically achieved through the oxidation of this compound with a terminal oxidant, most commonly Oxone (2KHSO₅·KHSO₄·K₂SO₄). organic-chemistry.orgrsc.org This approach is advantageous as it avoids the isolation of the potentially unstable and highly reactive IBS. electronicsandbooks.com The catalytic cycle involves the oxidation of the iodine(I) center in the benzenesulfonate (B1194179) to the iodine(V) state, which then acts as the active oxidant for the organic substrate. After the oxidation step, the resulting iodine(III) species, 2-iodosylbenzenesulfonic acid, is re-oxidized back to the active iodine(V) species by the terminal oxidant, thus completing the catalytic cycle. orientjchem.org Theoretical calculations have suggested that the ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS contributes to a lower twisting barrier of the alkoxyperiodinane intermediate, which in turn accelerates the oxidation process. organic-chemistry.org

Catalytic Oxidation of Alcohols

The IBS generated from this compound is a remarkably active catalyst for the oxidation of a wide array of alcohols. organic-chemistry.org This catalytic system demonstrates high efficiency and selectivity under mild, nonaqueous conditions, often in solvents like nitromethane (B149229), acetonitrile (B52724), or ethyl acetate. organic-chemistry.orgnih.gov

Conversion of Primary and Secondary Alcohols to Carbonyl Compounds (Aldehydes, Ketones)

The catalytic system is highly effective in converting primary alcohols to aldehydes and secondary alcohols to ketones. organic-chemistry.orgnih.gov The reactions are generally rapid and clean, providing high yields of the desired carbonyl compounds. organic-chemistry.org An excess of the alcohol is often used, and the aldehyde can be distilled off as it forms to prevent over-oxidation.

Table 1: Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones

| Substrate (Alcohol) | Catalyst Loading (mol%) | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Phenylethanol | 1 | Acetonitrile | 0.5 | Acetophenone | 99 |

| Benzyl (B1604629) alcohol | 1 | Acetonitrile | 1 | Benzaldehyde | 98 |

| 4-Methoxybenzyl alcohol | 1 | Acetonitrile | 0.5 | 4-Methoxybenzaldehyde | >99 |

| Cinnamyl alcohol | 1 | Acetonitrile | 1 | Cinnamaldehyde | 96 |

| 1-Octanol | 5 | Acetonitrile | 3 | Octanal | 85 |

Data sourced from Ishihara et al., J. Am. Chem. Soc. 2009, 131, 251-262.

Selective Oxidation to Carboxylic Acids

Under specific reaction conditions, primary alcohols can be selectively oxidized directly to carboxylic acids. organic-chemistry.orgnih.gov This is typically achieved by adjusting the stoichiometry of the oxidant and the reaction time. The initial aldehyde formed is further oxidized in situ to the corresponding carboxylic acid.

Table 2: Oxidation of Primary Alcohols to Carboxylic Acids

| Substrate (Alcohol) | Catalyst Loading (mol%) | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzyl alcohol | 2.5 | Acetonitrile | 6 | Benzoic acid | 95 |

Data sourced from Ishihara et al., J. Am. Chem. Soc. 2009, 131, 251-262.

Chemoselective Oxidation of Alcohols Bearing Diverse Functional Groups

A significant advantage of the IBS-catalyzed oxidation is its high chemoselectivity. organic-chemistry.org The system can selectively oxidize alcohols in the presence of other sensitive functional groups, such as sulfides, selenides, and various protective groups, which might be susceptible to oxidation by less selective reagents. orgsyn.org This makes the methodology particularly valuable in the synthesis of complex molecules. For instance, primary allylic alcohols can be selectively oxidized in the presence of secondary ones. orgsyn.org

Oxidation of Cycloalkanones to Cycloalkenones and Lactones

The utility of the this compound/Oxone system extends to the further oxidation of cyclic ketones. organic-chemistry.orgnih.gov By controlling the amount of Oxone used, cycloalkanones can be selectively converted into either α,β-unsaturated ketones (cycloalkenones) or lactones in a Baeyer-Villiger-type process. nih.govresearchgate.net

Table 3: Oxidation of Cycloalkanones

| Substrate | Product Type | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone | Cycloalkenone | 2-Cyclohexen-1-one | 81 |

| Cyclohexanone | Lactone | ε-Caprolactone | 92 |

Data sourced from Ishihara et al., J. Am. Chem. Soc. 2009, 131, 251-262.

Oxidative Functionalization of C-H Bonds (e.g., Benzylic C-H Oxidation)

A notable application of the catalytically generated IBS is the oxidative functionalization of unactivated C-H bonds, a challenging transformation in organic synthesis. rsc.orgelectronicsandbooks.com The system has proven effective for the oxidation of benzylic C-H bonds in various alkylbenzenes, converting them into the corresponding ketones. rsc.orgelectronicsandbooks.com This reaction is typically carried out in the presence of a phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulfate (B86663), in an anhydrous solvent like acetonitrile at elevated temperatures. rsc.org This method has been successfully applied to toluenes, ethylbenzenes, and even cyclic benzyl ethers. rsc.org

Table 4: Benzylic C-H Oxidation of Alkylbenzenes

| Substrate | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Toluene | 10 | 24 | 60 | Benzoic acid | 75 |

| Ethylbenzene | 10 | 12 | 60 | Acetophenone | 88 |

| Diphenylmethane | 10 | 12 | 60 | Benzophenone | 92 |

Data sourced from Chi et al., Org. Biomol. Chem., 2011, 9, 1434-1437.

Catalytic Oxidation of Phenols to 1,2-Quinones

The catalytic, regioselective oxidation of phenols to their corresponding 1,2-quinones (ortho-quinones) represents a significant application of 2-iodobenzenesulfonate salts. nih.govnih.gov This transformation is particularly valuable as o-quinones are important precursors for the synthesis of various biologically active compounds and medicinally relevant molecules. nih.gov

In a key development, it was demonstrated that various phenols can be efficiently oxidized to o-quinones in good to excellent yields using catalytic amounts of sodium 2-iodobenzenesulfonate (a close analog of the potassium salt) in the presence of Oxone® as a stoichiometric co-oxidant. nih.govnih.gov The reaction proceeds under mild conditions, offering a significant advantage over many traditional oxidation methods that often lead to p-quinones or other byproducts. nih.gov The in situ generation of the active hypervalent iodine(V) species, 2-iodoxybenzenesulfonic acid (IBS), is central to this catalytic cycle. nih.gov

The scope of this catalytic system is broad, accommodating a variety of substituted phenols. For instance, the oxidation of different naphthol derivatives has been shown to produce the corresponding 1,2-naphthoquinones in high yields. nih.gov

Table 1: Examples of IBS-Catalyzed Oxidation of Phenols to 1,2-Quinones nih.gov

| Phenol (B47542) Substrate | Product (1,2-Quinone) | Yield (%) |

| 1-Naphthol | 1,2-Naphthoquinone | 83 |

| 4-Bromo-1-naphthol | 4-Bromo-1,2-naphthoquinone | 98 |

| 4-Chloro-1-naphthol | 4-Chloro-1,2-naphthoquinone | 98 |

| 4-Methoxy-1-naphthol | 4-Methoxy-1,2-naphthoquinone | 75 |

| 2-Naphthol | 1,2-Naphthoquinone | 88 |

| 9-Phenanthrol | 9,10-Phenanthrenequinone | 99 |

Reaction conditions: Phenol (1 mmol), Oxone® (2 mmol), sodium 2-iodobenzenesulfonate (0.05 mmol), K₂CO₃ (1 mmol), nBu₄NHSO₄ (0.1 mmol), Na₂SO₄ (200 mg) in CH₃CN at room temperature. nih.gov

Facilitation of Cyclization and Cross-Coupling Reactions

Site-Selective Hydroxylative Dearomatization Reactions

A significant application of catalysts derived from 2-iodobenzenesulfonate is in the site-selective hydroxylative dearomatization of phenols. This type of reaction is crucial for the synthesis of complex natural products. rsc.org Specifically, a modified 2-iodoxybenzenesulfonic acid catalyst, 4,5-dimethyl-2-iodoxybenzenesulfonic acid, generated in situ with Oxone®, has been successfully employed for the site-selective oxidation of 2-substituted phenols to 1,2-benzoquinols or their cyclodimers. rsc.org

This catalytic system demonstrates remarkable control over the reaction's regioselectivity, a critical aspect when dealing with multifunctional aromatic compounds. The introduction of a trialkylsilylmethyl substituent at the 2-position of the phenol substrate was found to further enhance both the reaction rate and the site selectivity of the hydroxylative dearomatization. rsc.org This methodology has been applied to the efficient synthesis of natural products like biscarvacrol and lacinilene C methyl ether under mild conditions. rsc.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency and selectivity of catalytic transformations involving this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields and minimizing side reactions.

Catalyst Loading and Co-oxidant Selection

The catalytic loading of the 2-iodobenzenesulfonate salt is a key parameter. In the oxidation of phenols to 1,2-quinones, catalyst loadings as low as 5 mol% have been shown to be effective. nih.gov The choice of co-oxidant is critical for the in situ generation of the active hypervalent iodine(V) species. Oxone® (potassium peroxymonosulfate) is the most commonly employed and effective co-oxidant for this purpose. nih.govnih.gov The stoichiometry of Oxone® is also important, with typically two equivalents relative to the substrate being used to ensure complete conversion. nih.gov

Solvent Effects and Temperature Optimization

The choice of solvent can have a profound impact on the outcome of these reactions. For the oxidation of phenols to 1,2-quinones, non-aqueous conditions were found to be essential to prevent the oxidative cleavage of the product. nih.gov Acetonitrile (CH₃CN) has been identified as a suitable solvent for this transformation. nih.gov In other hypervalent iodine-catalyzed oxidations, solvent systems like 2,2,2-trifluoroethanol-water mixtures have been utilized. nih.gov The reactions are typically carried out at room temperature, highlighting the mildness of the catalytic system. nih.gov

Role of Additives

The addition of certain compounds can significantly enhance the rate and efficiency of the catalytic process.

Phase Transfer Catalysts: In the oxidation of phenols, the use of a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) hydrogen sulfate (nBu₄NHSO₄) has been shown to accelerate the reaction rate under non-aqueous conditions. nih.govnih.gov PTCs facilitate the transfer of ionic species between different phases, which can be particularly beneficial in heterogeneous reaction mixtures. wikipedia.orgnih.gov

Inorganic Salts: The addition of an inorganic base like potassium carbonate (K₂CO₃) has been found to be advantageous, likely by neutralizing acidic byproducts and promoting the catalytic cycle. nih.govnih.gov Furthermore, the use of a dehydrating agent such as anhydrous sodium sulfate (Na₂SO₄) can be crucial in preventing water-sensitive side reactions, such as the cleavage of the quinone product. nih.gov

Table 2: Effect of Additives on the Oxidation of 1-Naphthol nih.gov

| Additives | Yield of 1,2-Naphthoquinone (%) |

| None | 46 |

| K₂CO₃ | 55 |

| nBu₄NHSO₄ | 52 |

| K₂CO₃, nBu₄NHSO₄ | 71 |

| K₂CO₃, nBu₄NHSO₄, Na₂SO₄ | 83 |

Reaction conditions: 1-Naphthol (1 mmol), Oxone® (2 mmol), sodium 2-iodobenzenesulfonate (0.05 mmol) in CH₃CN at room temperature. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone for investigating the reactions of hypervalent iodine compounds generated from precursors like potassium 2-iodobenzenesulfonate. By modeling the potential energy surface of a reaction, DFT allows for the characterization of stable molecules and the transition states that connect them.

DFT calculations are crucial for mapping the energy profiles of reactions catalyzed by iodine(V) species derived from 2-iodobenzenesulfonate. For instance, in the oxidation of alcohols, theoretical models can calculate the activation energies for key steps. Studies on related hypervalent iodine reagents have proposed mechanisms involving steps like ligand exchange, reductive elimination, and hypervalent twisting. nsf.gov

In a proposed mechanism for the oxidation of benzylic C-H bonds, a single-electron transfer (SET) pathway was suggested, involving a benzylic hydrogen atom abstraction by the I=O bond of the active oxidant. nsf.gov DFT calculations can be employed to characterize the transition state for this hydrogen abstraction, providing its geometry and energy barrier, thereby validating the proposed mechanistic pathway. Similarly, in the intramolecular C-H amination of N-methoxy benzamides catalyzed by iodine(III) reagents, DFT was used to elucidate the mechanism, identifying an iodonium (B1229267) intermediate and a subsequent transition state involving a hydride shift. rsc.org

The reactivity of the iodine(V) oxidant, 2-iodoxybenzenesulfonic acid (IBS), generated from this compound, is a key area of computational study. DFT calculations have revealed that structural modifications to the iodine(V) reagent can significantly impact its reactivity. For example, in studies of related IBX derivatives, the introduction of methyl groups was shown to lower the activation energy for "hypervalent twisting." nsf.govresearchgate.net This twist motion is believed to enhance the reagent's solubility and reactivity by facilitating the approach of the substrate to the iodine center. nsf.gov

These computational findings help explain the enhanced catalytic activity of certain substituted iodoarene precatalysts and guide the design of new, more efficient catalysts for oxidation reactions. nsf.gov Furthermore, DFT can be used to rationalize and predict the stereospecificity observed in certain reactions, such as the amination at chiral centers, by comparing the energy barriers of competing diastereomeric transition states. rsc.org

Molecular Modeling of Intermolecular and Supramolecular Interactions

The interactions between the 2-iodobenzenesulfonate anion, its corresponding iodine(V) derivatives, and other molecules are critical for understanding its behavior in solution and in the solid state. Molecular modeling techniques are used to investigate these non-covalent interactions. In the solid state, the crystal structure of sodium 2-iodobenzenesulfonate monohydrate shows a complex network stabilized by hydrogen bonds (O–H···O, C–H···O) and weak C–H···π interactions.

Computational studies on related cyclic iodolium compounds, which also feature hypervalent iodine, have been used to quantify their Lewis acidity and their ability to participate in halogen bonding. nih.govresearchgate.net These studies model the binding of various Lewis bases to the electrophilic iodine center, calculating association energies and geometries that are consistent with experimental data from NMR titrations. acs.org Such modeling reveals that the electrophilic nature of the iodine atom is a key driver for intermolecular interactions. nih.gov

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. For hypervalent iodine compounds, the MESP surface typically reveals a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the axis of its bonds to electronegative substituents. researchgate.net

This positive σ-hole makes the iodine atom a potent halogen bond donor and Lewis acid. nih.govresearchgate.net MESP analysis of related diaryliodonium salts has been used to rationalize their high Lewis acidity and their ability to catalyze reactions like the Diels-Alder reaction. nih.gov The analysis helps in understanding how the electronic properties of the substituents on the benzene (B151609) ring can modulate the magnitude of the σ-hole and, consequently, the reactivity of the iodine center. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Insights

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. researchgate.net In the context of hypervalent iodine compounds, QTAIM has been applied to study the nature of the bonds to the iodine center and the characteristics of halogen bonds. nih.govresearchgate.netmdpi.com

The analysis focuses on bond critical points (BCPs), where the electron density (ρ) and its Laplacian (∇²ρ) provide information about the nature of the interaction. For the hypervalent bonds in iodine(III) and iodine(V) compounds, QTAIM can quantify the degree of covalent versus closed-shell (ionic or van der Waals) character. researchgate.net Studies on various hypervalent iodine complexes have used QTAIM to quantify the "trans influence," where the nature of one ligand affects the bond trans to it. researchgate.net These insights are crucial for understanding the stability and reactivity of these species. researchgate.net

Table 1: Representative QTAIM Parameters for M–I and I–I Bonds in Pincer Complexes This table presents data from a study on related iodine pincer complexes to illustrate the application of QTAIM, showing the correlation between local stretching force constants (kᵃ), bond dissociation energies (ΔE), bond lengths (r), electron density at the BCP (ρ_b), and energy density at the BCP (H_b). This demonstrates the type of analysis applicable to hypervalent iodine systems.

| Complex Feature | kᵃ (mdyn/Å) | ΔE (kcal/mol) | r (Å) | ρ_b (e/ų) | H_b (hartree/ų) |

| Strongest M-I Bond | 1.103 | 36.3 | 2.766 | 0.063 | -0.019 |

| Weakest M-I Bond | 0.179 | 11.4 | 3.256 | 0.024 | -0.003 |

| Strongest I-I Bond | 2.012 | 31.9 | 2.693 | 0.134 | -0.100 |

| Weakest I-I Bond | 0.366 | 13.9 | 3.109 | 0.043 | -0.008 |

Data adapted from a study on iodine pincer complexes to illustrate QTAIM analysis principles. mdpi.com

Computational Prediction of Reactivity and Selectivity Trends

A primary goal of computational studies in this area is to develop models that can predict the reactivity and selectivity of new hypervalent iodine reagents. By establishing quantitative structure-activity relationships (QSAR), theoretical chemistry can guide synthetic efforts.

For example, computational models can correlate calculated properties, such as the energy of the LUMO or the magnitude of the MESP σ-hole, with experimentally observed reaction rates. researchgate.net By systematically modifying the structure of the parent 2-iodobenzenesulfonate in silico (e.g., by adding different substituents to the ring), chemists can predict which derivatives would be the most effective catalysts for a specific transformation. This predictive power helps to minimize the trial-and-error approach in the laboratory and accelerates the development of new synthetic methodologies. Computational analysis of the trans influence, for instance, can be used to assess the stability of hypervalent iodine compounds and aid in the design of new, stable reagents with tailored reactivity. researchgate.net

Analytical Research Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopy is fundamental to elucidating the molecular structure of Potassium 2-iodobenzenesulfonate, with each method providing unique insights into its covalent framework and functional groups.

NMR spectroscopy is a powerful tool for probing the atomic environment within a molecule. For this compound, analysis of hydrogen, carbon, and iodine nuclei provides complementary data for complete structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms. For the aromatic ring of this compound, four distinct proton signals are expected. Due to the ortho-disubstituted pattern, these protons form a complex splitting pattern. The chemical shifts are influenced by the electron-withdrawing sulfonate group (-SO₃⁻) and the iodine atom. The protons ortho and para to the strongly deshielding sulfonate group will appear at a lower field, while the iodine atom's effect modulates these shifts. A predicted spectrum would show four signals in the aromatic region, typically between 7.0 and 8.5 ppm. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to the iodine (C-I) and the carbon bonded to the sulfonate group (C-S) will have characteristic chemical shifts. The other four aromatic carbons will also have unique shifts based on their position relative to these two functional groups. chemicalbook.com Carbons in aromatic rings typically resonate between 125-150 ppm. chemicalbook.com The carbon attached to the sulfonate group is expected at the lower end of this range, while the carbon bonded to iodine will also be significantly shifted.

¹²⁷I NMR Spectroscopy: Iodine has one NMR-active nucleus, ¹²⁷I. However, it is a quadrupolar nucleus (spin > 1/2), which generally leads to very broad resonance signals. nih.gov This extensive line broadening often makes the signals too wide to be observed with standard high-resolution NMR spectrometers, especially for iodine covalently bonded in asymmetric environments. nih.gov Consequently, ¹²⁷I NMR is not typically used for detailed structural elucidation of organo-iodine compounds like this compound but is more suited for studying the relaxation and binding of symmetrical iodide ions. nih.gov

Predicted NMR Data for this compound Predicted data is based on general principles and data from similar structures. Actual experimental values may vary.

Click to view interactive table

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets (4 distinct signals) |

| ¹³C (Aromatic) | 125 - 150 | 6 distinct signals |

| ¹³C (C-I) | ~95 - 110 | Single |

| ¹³C (C-SO₃) | ~140 - 150 | Single |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. vscht.cz The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent peaks are associated with the sulfonate group (-SO₃⁻). These include strong asymmetric and symmetric stretching vibrations of the S=O bonds. wisc.edu Additional strong bands arise from the S-O single bond stretch. wisc.edu The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and several C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.czchemspider.com The specific ortho-disubstitution pattern can also be inferred from the C-H out-of-plane bending bands in the fingerprint region. The carbon-iodine (C-I) bond stretch is expected to appear as a weaker absorption at a lower frequency, typically in the 515-690 cm⁻¹ range. chemspider.com

Characteristic IR Absorption Bands for this compound

Click to view interactive table

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| > 3000 | Aromatic C-H | Stretch | Medium-Weak |

| ~1600-1585 | Aromatic C=C | In-ring Stretch | Medium |

| ~1500-1400 | Aromatic C=C | In-ring Stretch | Medium |

| ~1350 | S=O | Asymmetric Stretch | Strong |

| ~1175 | S=O | Symmetric Stretch | Strong |

| ~1000-750 | S-O | Stretch | Strong |

| ~900-675 | Aromatic C-H | Out-of-plane Bend | Strong |

| ~690-515 | C-I | Stretch | Weak-Medium |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, iodine, potassium) within a pure sample of the compound. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the sample's purity and confirm its elemental composition. For this compound, which often crystallizes as a monohydrate, the molecular formula is K⁺·C₆H₄IO₃S⁻·H₂O. nih.gov

The theoretical composition is calculated based on its molecular weight (340.17 g/mol ). nih.gov This technique provides a fundamental check of a sample's identity and stoichiometry.

Theoretical Elemental Composition of this compound Monohydrate (C₆H₆IKO₄S)

Click to view interactive table

| Element | Symbol | Atomic Weight (g/mol) | Moles in Formula | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 21.19% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 1.78% |

| Iodine | I | 126.90 | 1 | 126.90 | 37.30% |

| Potassium | K | 39.098 | 1 | 39.098 | 11.50% |

| Oxygen | O | 15.999 | 4 | 63.996 | 18.81% |

| Sulfur | S | 32.06 | 1 | 32.06 | 9.42% |

| Total | 340.168 | 100.00% |

Quantitative Analytical Methods

Quantitative methods are employed to determine the precise amount or concentration of this compound in a sample.

Redox titration can be adapted to quantify compounds like this compound by focusing on the iodine atom. In this compound, iodine is in the -1 oxidation state as an aryl iodide. A plausible quantitative method involves oxidizing the iodide to a higher, stable oxidation state, which is then titrated.

A typical procedure would involve the oxidation of the aryl iodide to the iodate (B108269) ion (IO₃⁻) using a strong oxidizing agent under controlled conditions. The resulting iodate is then quantified using a classic iodometric titration. In this step, an excess of potassium iodide (KI) is added to the acidified solution, which reacts with the iodate to produce molecular iodine (I₂). This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator. The endpoint is marked by the disappearance of the deep blue starch-iodine complex. The amount of thiosulfate consumed is stoichiometrically related to the amount of iodate, and thus to the original amount of this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive technique for elemental analysis, capable of detecting metals and several non-metals at trace and ultra-trace concentrations. rsc.org For the analysis of this compound, ICP-MS can be used to determine the total iodine content with high precision.

Furthermore, when hyphenated with a separation technique such as High-Performance Liquid Chromatography (HPLC), the resulting HPLC-ICP-MS system becomes a powerful tool for speciation analysis. rsc.orgre3data.org This allows for the separation and quantification of different iodine-containing compounds in a single sample. For instance, it can be used to measure the concentration of the parent compound, this compound, while simultaneously detecting and quantifying potential impurities or degradation products such as inorganic iodide (I⁻) and iodate (IO₃⁻). rsc.orgre3data.org This capability is crucial for stability studies and for monitoring the purity of the compound.

Chromatographic Separations and Monitoring

Chromatographic techniques are indispensable in the synthesis and quality control of this compound, providing critical information on reaction progress, purity, and concentration. Thin-Layer Chromatography (TLC) offers a rapid and effective method for real-time reaction monitoring, while High-Performance Liquid Chromatography (HPLC) delivers precise and quantitative data for purity assessment and final product quantification.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography is a fundamental analytical tool for qualitatively monitoring the progress of chemical reactions. helixchrom.com Its simplicity, speed, and low cost make it ideal for routine checks in a synthetic laboratory. helixchrom.comresearchgate.net In the synthesis of this compound, for instance, from the diazotization of 2-aminobenzenesulfonic acid followed by a Sandmeyer-type reaction with potassium iodide, TLC can be employed to track the consumption of the starting material and the formation of the product.

A typical TLC analysis for this reaction would be performed on silica (B1680970) gel plates. nih.govresearchgate.net Silica gel, a polar stationary phase, is suitable for the separation of polar aromatic sulfonic acids and their salts. interchim.comutdallas.edu The progress of the reaction is observed by spotting the reaction mixture alongside the starting material (2-aminobenzenesulfonic acid) on the TLC plate at various time intervals. mdpi.com A "co-spot," where the reaction mixture and the starting material are applied to the same point, is also used to aid in the identification of the starting material spot within the reaction mixture lane. mdpi.com

The choice of the mobile phase is crucial for achieving good separation. interchim.com For polar analytes like sulfonic acids, a polar mobile phase is required. quora.com A mixture of a polar organic solvent and an acid or base is often used to ensure good spot shape and resolution. For aromatic sulfonic acids, solvent systems such as n-butanol/acetic acid/water have been utilized. quora.com The development of the plate in a chamber saturated with the mobile phase vapor allows the solvent to ascend the plate via capillary action, separating the components based on their differential partitioning between the stationary and mobile phases. quora.comyoutube.com

Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, which is the case for aromatic compounds like this compound. nih.gov Alternatively, staining agents such as iodine vapor or potassium permanganate (B83412) solution can be used to reveal the spots. utdallas.edusielc.com As the reaction proceeds, the intensity of the starting material spot will decrease, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. nih.gov

To illustrate the application of TLC in monitoring the synthesis of this compound, consider the following hypothetical reaction data:

Reaction: Diazotization of 2-aminobenzenesulfonic acid followed by reaction with potassium iodide.

Table 1: TLC Monitoring of this compound Synthesis

| Time (hours) | Starting Material (SM) Spot Intensity | Product (P) Spot Intensity | Rf (SM) | Rf (P) | Observations |

| 0 | +++ | - | 0.45 | - | Only starting material present. |

| 1 | ++ | + | 0.45 | 0.60 | Product spot appears. |

| 2 | + | ++ | 0.45 | 0.60 | Product intensity increases. |

| 3 | - | +++ | - | 0.60 | Starting material fully consumed. |

Stationary Phase: Silica Gel G F254 Mobile Phase: n-butanol:acetic acid:water (4:1:1, v/v/v) Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the purity and performing quantitative analysis of this compound. nih.govresearchgate.netthermofisher.com

For the analysis of aromatic sulfonic acids and their salts, reversed-phase HPLC is a commonly employed technique. helixchrom.comnih.gov In this mode, a non-polar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. mdpi.comnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. obrnutafaza.hr To achieve good peak shape and retention for ionic compounds like benzenesulfonates, the mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. helixchrom.comnih.gov The pH of the buffer and the concentration of the organic modifier can be adjusted to optimize the separation. helixchrom.com

The separation of positional isomers of iodobenzenesulfonic acid can be challenging but is achievable with optimized HPLC conditions. nih.gov The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent separation for such compounds. helixchrom.comsielc.com

A UV detector is typically used for the analysis of aromatic compounds like this compound, as the benzene (B151609) ring provides strong UV absorbance. helixchrom.comnih.gov The wavelength for detection is chosen based on the UV spectrum of the analyte to ensure maximum sensitivity.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound of known concentrations and plotting the peak area against the concentration. The concentration of the analyte in a sample can then be determined by measuring its peak area and interpolating from the calibration curve. The purity of a sample is determined by calculating the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.

A hypothetical HPLC method for the analysis of this compound is detailed below:

Table 2: HPLC Method for Purity and Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.05 M Potassium phosphate (B84403) buffer (pH 3.0) B: Acetonitrile |

| Gradient | 0-15 min: 20% to 60% B 15-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | Approximately 8.5 minutes |

This method would allow for the separation of this compound from potential impurities, such as the starting materials and other isomers (e.g., 3-iodobenzenesulfonate and 4-iodobenzenesulfonate), enabling accurate purity assessment and quantitative determination.

Supramolecular Chemistry and Solid State Assembly

Factors Influencing Crystal Packing and Morphology

The crystal structure of Potassium 2-iodobenzenesulfonate monohydrate reveals a sophisticated arrangement governed by multiple interactions. The primary organizing force is the ionic interaction between the potassium (K⁺) cation and the 2-iodobenzenesulfonate anion (C₆H₄IO₃S⁻). However, several other factors contribute to the final crystal packing and morphology.

Key factors include:

Ionic Coordination: The potassium cation coordinates with oxygen atoms from both the sulfonate group and the water molecule of hydration. nih.gov The distances between the potassium ion and these oxygen atoms range from 2.693 Å to 2.933 Å. nih.gov This coordination is fundamental to the formation of the extended structure.

Hydrogen Bonding: The water molecule of crystallization plays a crucial role, acting as a bridge by forming hydrogen bonds with the sulfonate oxygen atoms. nih.gov One of these is a standard hydrogen bond, while another is a somewhat longer interaction, both of which help to stabilize the two-dimensional network. nih.gov

Halogen and π-Interactions: A notable feature of the packing is the interaction involving the iodine atom. Symmetry-related iodobenzene (B50100) rings are positioned perpendicularly to each other, with the iodine atom of one ring located approximately 4.1 Å from the center of the neighboring benzene (B151609) ring. nih.gov This type of interaction, often categorized as a halogen-π interaction, is a significant directional force in the assembly of organoiodine compounds. nih.govresearchgate.net

The combination of these interactions results in a well-defined, sheet-like morphology.

Design Principles for Two-Dimensional Polymeric Networks

The formation of a two-dimensional (2D) polymeric network in this compound monohydrate is not accidental but rather a result of inherent design principles encoded in the molecule's structure and its interactions.

The primary design element is the interplay between the strong, charge-assisted coordination of the K⁺ ion and the directional hydrogen bonding provided by the water molecule. The potassium cations and the oxygen atoms from the sulfonate groups and water molecules assemble into a two-dimensional sheet in the crystallographic bc plane. nih.gov The iodobenzene portions of the anions project above and below these sheets. nih.gov

This architecture demonstrates a common strategy in crystal engineering: using a combination of strong, less directional interactions (ionic bonds) to form a primary dimension or plane, and then using weaker, more directional interactions (hydrogen bonds, halogen bonds) to organize the structure in further dimensions. The result is a 2D sheet-like supramolecular structure. nih.gov These sheets then stack parallel to one another along the a-axis, with the benzene rings of adjacent layers interdigitating. nih.gov

Investigation of Ion-Pairing Interactions and Their Role in Assembly

Ion-pairing, the electrostatic attraction between oppositely charged ions, is the foundational interaction in the assembly of this compound. nih.govresearchgate.net In the crystal lattice, this is not a simple one-to-one pairing but a complex coordination environment. The potassium cation is surrounded by multiple oxygen atoms from neighboring sulfonate groups and a water molecule. nih.gov This arrangement, where the cation is linked to multiple anions, forms an extended ionic network.

The strength and geometry of these ion-pairing interactions are critical. They are influenced by the size of the potassium cation and the distribution of charge on the sulfonate anion. The resulting electrostatic forces guide the initial formation of the 2D sheets that are a hallmark of this compound's structure. nih.gov The concept of ion-pairing extends beyond simple electrostatic attraction; it can direct reactivity and selectivity in chemical processes. acs.orgnih.gov In the solid state, it serves as the primary scaffold around which weaker interactions can build, leading to the complex and ordered final structure.

Table 1: Coordination Environment of the Potassium Cation This interactive table summarizes the key distances involved in the ion-pairing within the crystal structure of this compound monohydrate.

| Interacting Atoms | Distance (Å) | Type of Interaction | Reference |

| K⁺ --- Sulfonate O | 2.693 - 2.933 | Ion-Pairing/Coordination | nih.gov |

| K⁺ --- Water O | 2.693 - 2.933 | Ion-Pairing/Coordination | nih.gov |

| Water O --- Sulfonate O | Not specified | Hydrogen Bonding | nih.gov |

| Iodine --- Benzene Ring Centroid | ~4.1 | Halogen-π Interaction | nih.gov |

Comparison of Supramolecular Architectures with Analogous Salts (e.g., Sodium Salt)

While detailed crystallographic data for the sodium salt (Sodium 2-iodobenzenesulfonate) is less available in the provided context, comparisons can be drawn based on general principles of alkali metal cation chemistry. The sodium ion (Na⁺) is smaller than the potassium ion (K⁺) and typically prefers a lower coordination number with shorter bond distances.

This difference in ionic radius and coordination preference would likely lead to a different supramolecular architecture for the sodium salt. While it may also form layered or polymeric structures, the specific geometry, inter-ionic distances, and the role of any water of hydration would be distinct. beilstein-journals.orgnih.govresearchgate.net For instance, the change in cation can alter the packing efficiency and the way the sulfonate groups and any solvent molecules arrange themselves to accommodate the smaller cation. Research on the oxidation of Sodium 2-iodobenzenesulfonate confirms its use as a starting material, often in aqueous solutions, indicating its stability as a salt. beilstein-journals.orgresearchgate.net

The bond lengths and angles in this compound have been noted to be similar to those in other related structures, such as potassium 4-chlorobenzenesulfonate, suggesting that the core geometry of the benzenesulfonate (B1194179) anion is relatively consistent across different salts. nih.gov

Impact of Hydration on Supramolecular Structure

The presence of a single water molecule per formula unit (a monohydrate) is critical to the supramolecular structure of this compound. nih.gov Far from being a passive guest in the crystal lattice, the water molecule is an essential structural component.

Its primary role is to participate in the coordination sphere of the potassium ion and to act as a hydrogen-bond donor, linking adjacent sulfonate anions. nih.gov This bridging function is integral to the formation and stability of the two-dimensional sheets. The water molecule effectively expands the coordination capability of the system, allowing for a robust network held together by both ionic and hydrogen bonds. nih.gov

Without the water of hydration, the compound would be forced to adopt a different crystal structure. The coordination number of the potassium ion would need to be satisfied solely by sulfonate oxygens, likely resulting in a more compact, and structurally distinct, three-dimensional arrangement. Therefore, hydration has a profound impact, enabling the formation of the observed 2D sheet-like supramolecular architecture. nih.gov

Green Chemistry Principles in Synthesis and Application

Development of Environmentally Benign Synthetic Routes